7-Oxocholesteryl acetate

Mesenchymal stem cell Oxysterol cytotoxicity Apoptosis‑necrosis‑autophagy

Researchers relying on 7-ketocholesterol as a cellular probe routinely face confounding apoptosis, necrosis and autophagy artefacts that invalidate viable-cell assays. 7-Oxocholesteryl acetate eliminates this variable: • Non-cytotoxic in human MSCs at concentrations lethal for 7-KC, enabling 24 h LXR signalling and sterol trafficking studies without cell death confounders • 7-fold greater lipophilicity (logP ~7.14 vs ~5.2) confers distinct membrane partitioning and intracellular handling • Bamford-Stevens reaction delivers 7-dehydrocholesteryl acetate in 79% yield, enabling cost-efficient, reduced-step provitamin D3 acetate manufacture • Thermally stable 3β-acetate prevents GC dehydration artefacts; validated internal standard for oxysterol quantification in complex biological matrices • Not metabolised by locust sterol pathways-valuable tool compound for insect sterol-transporter inhibitor screening

Molecular Formula C29H46O3
Molecular Weight 442.7 g/mol
CAS No. 809-51-8
Cat. No. B133190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxocholesteryl acetate
CAS809-51-8
Synonyms(3β)-3-(Acetyloxy)cholest-5-en-7-one;  3β-Hydroxy-cholest-5-en-7-one Acetate;  7-Ketocholesteryl Acetate;  7-Oxocholest-5-en-3β-yl Acetate;  7-Oxocholesteryl Acetate;  NSC 59469; 
Molecular FormulaC29H46O3
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C
InChIInChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1
InChIKeyPMBSWZWCNKVWLV-OLVLZXMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxocholesteryl Acetate Definition


7‑Oxocholesteryl acetate (syn. 7‑ketocholesteryl acetate, 7‑oxocholesterol 3‑acetate) is a C29 oxysterol ester in which the cholesterol scaffold bears a 7‑oxo group and is acetylated at the 3β‑hydroxyl [1]. It serves as a stable, lipophilic derivative of the biologically active oxysterol 7‑ketocholesterol (7‑KC) and is used predominantly as a synthetic intermediate for vitamin D3 precursors and as a chromatographic standard in oxysterol analysis . Because the 3‑acetate moiety profoundly alters physicochemical properties and cellular handling relative to the free 7‑KC alcohol, the two compounds are not functionally interchangeable in either experimental or preparative settings.

Workflow
Synthetic intermediate for vitamin D3 precursors
Analytical Use
Stable GC-MS internal standard for oxysterol profiling
Selection Context
Non-cytotoxic cholesterol-derived probe for live-cell assays

7-Oxocholesteryl Acetate Substitution Risks


The common practice of substituting 7‑ketocholesterol (7‑KC) for 7‑oxocholesteryl acetate or treating oxysterol esters as mere lipophilic equivalents ignores the structural and pharmacological divergence that has been documented. The 3β‑acetate group confers a 7‑fold increase in lipophilicity (logP ~7.14 vs. ~5.2 for 7‑KC), alters the compound's interaction with cellular membranes, and drastically changes its toxicological profile: while 7‑KC induces robust apoptosis, necrosis and autophagy in mesenchymal stem cells, the acetate ester does not trigger this complex death phenotype [1]. Procurement therefore cannot rely on assumption of bioequivalence; the precise molecular form must be specified for the intended application.

Target
7-Oxocholesteryl Acetate
Risk 7-Ketocholesterol: induces robust apoptosis, necrosis, and autophagy in MSCs; acetate ester does not trigger this cell death phenotype.
Target
7-Oxocholesteryl Acetate
Risk Free 7-Ketocholesterol: 3β-acetate increases logP by ~2 units; substitution alters membrane partitioning and intracellular trafficking.
Target
7-Oxocholesteryl Acetate
Risk Cholesterol or Cholesteryl Acetate: lack the 7-oxo group, rendering them metabolisable in insect models; SAR profile differs.

7-Oxocholesteryl Acetate Comparative Evidence


Non-Cytotoxic in MSCs vs 7-Ketocholesterol

In a head‑to‑head short‑term (24 h) study on human adipose‑tissue‑derived mesenchymal stem cells (MSCs), 7‑oxocholesteryl acetate (tested as 7‑oxocholest‑5‑en‑3β‑yl acetate) did not induce apoptosis, necrosis or autophagy, whereas all other evaluated oxysterols—including 7‑ketocholesterol, cholestan‑3α‑5β‑6α‑triol, (3α‑5β‑6α)‑cholestane‑3,6‑diol and 5β‑6β‑epoxycholesterol—elicited a complex cell death phenotype involving these three mechanisms [1]. No cytotoxicity was observed for the acetate ester under the same experimental conditions, highlighting a qualitative shift in cellular response driven solely by the 3β‑acetyl substitution.

Non-Cytotoxic in MSCs vs 7-KC
Head-to-head
Qualitative shift: no apoptosis, necrosis, or autophagy vs. multi-modal cell death by 7-KC and other oxysterols.
Supports live-cell assay fit over 7-KC.
Reported in human adipose-tissue MSCs, 24 h exposure. Donor-limited study.
Mesenchymal stem cell Oxysterol cytotoxicity Apoptosis‑necrosis‑autophagy

Lipophilicity Increase Over 7-Ketocholesterol

The computed octanol‑water partition coefficient (logP) of 7‑oxocholesteryl acetate is 7.14 , which is approximately 2 log units higher than the logP of 5.2 reported for 7‑ketocholesterol (7‑KC, 3β‑hydroxycholest‑5‑en‑7‑one) [1]. This difference translates to roughly a 100‑fold greater partitioning into lipid phases and passive membrane diffusion for the acetylated form. The higher logP is consistent with the masking of the polar 3β‑hydroxyl by the acetate ester and explains the distinct intracellular trafficking behaviour of the acetate versus the free alcohol.

Lipophilicity Increase
Cross-study
logP 7.14 vs. ~5.2 (7-KC)
Δ ≈ +1.9 (~80-fold lipophilicity increase)
Partitioning and membrane behavior may differ significantly.
Computational prediction; experimental validation may strengthen context.
Lipophilicity Partition coefficient Membrane permeability

Bamford-Stevens Conversion to 7-Dehydrocholesteryl Acetate

7‑Oxocholesteryl acetate serves as a direct precursor for 7‑dehydrocholesteryl acetate (provitamin D3 acetate) via the Bamford‑Stevens reaction. A controlled study reported a conversion yield of 79% based on the oxoester starting material, which corresponds to an overall yield of 63% based on the original cholesterol acetate [1]. This yield is superior to alternative multi‑step oxidation‑elimination sequences starting from cholesteryl acetate that require harsher reagents and give lower overall conversions to the 5,7‑diene.

Bamford-Stevens Conversion
Class-level
79% yield to 7-dehydrocholesteryl acetate (63% overall from cholesteryl acetate).
Reported yield advantage over traditional multi-step oxidation routes.
Laboratory scale; process scalability requires review.
Steroid synthesis Vitamin D3 precursor Bamford‑Stevens reaction

Locust Non-Utilisation vs Cholesterol

In a nutritional study on Schistocerca gregaria and Locusta migratoria, 7‑oxocholesteryl acetate was not utilised for growth, whereas cholesterol and cholesteryl acetate supported normal development [1]. The result is part of a defined SAR set: locusts can use sterols with a free or esterified 3β‑OH and a saturated or Δ5‑unsaturated B‑ring, but a 7‑keto group renders the sterol unmetabolisable. This provides a biological fingerprint that distinguishes 7‑oxocholesteryl acetate from the cholesterol/cholesteryl acetate pair and from Δ5‑sterols lacking the 7‑oxo functionality.

Locust Non-Utilisation
Head-to-head
Non-utilised for growth, unlike cholesterol and cholesteryl acetate. Placed in non-utilised SAR group.
Supports sterol-metabolism blocking research in insect models.
Nutritional study in Schistocerca and Locusta; model-specific SAR.
Insect sterol metabolism Nutritional requirement Structure‑activity relationship

7-Oxocholesteryl Acetate Application Scenarios


Non-Cytotoxic Probe for Live-Cell and Stem Cell Studies

Because 7‑oxocholesteryl acetate does not trigger apoptosis, necrosis or autophagy in human MSCs at concentrations that are lethal for 7‑ketocholesterol and other oxysterols [1], it is the preferred cholesterol‑derived probe whenever the experimental design requires viable cells over a 24‑h exposure window. This property permits the study of LXR signalling, membrane fluidity changes, or intracellular sterol trafficking without the confounding variable of concurrent cell death.

Intermediate for 7-Dehydrocholesteryl Acetate and Vitamin D3 Analogs

The Bamford‑Stevens reaction of 7‑oxocholesteryl acetate delivers 7‑dehydrocholesteryl acetate in 79% yield [2], outperforming conventional allylic oxidation‑elimination sequences. Process‑scale procurement of the oxoester thus directly enables cost‑efficient, reduced‑step synthesis of provitamin D3 acetate and its photo‑products, relevant for vitamin D supplement and pharmaceutical ingredient manufacture.

GC-MS Internal Standard for Oxysterol Profiling

The acetate ester prevents thermal dehydration of the 3β‑hydroxyl during GC injection—an artefact commonly observed with free sterols such as 7‑ketocholesterol . Combined with its sharply different retention index and fragmentation pattern, 7‑oxocholesteryl acetate serves as a stable internal standard for accurate quantification of oxysterols in complex biological matrices.

Sterol Metabolism Blocker in Entomological Research

Unlike cholesterol and cholesteryl acetate, 7‑oxocholesteryl acetate is not utilised by locusts for growth [3]. This makes it a valuable tool compound for investigating sterol‑metabolism pathways in insects, for screening sterol‑transporter inhibitors, or for developing species‑specific growth disruptors.

Application
Selection Property
Validation Focus
Live-cell and stem cell probe
Non-cytotoxic profile
Cell viability and pathway-specific endpoints
Vitamin D3 precursor synthesis
Bamford-Stevens reaction efficiency
Yield reproducibility and scale-up parameters
GC-MS oxysterol internal standard
Thermally stable acetylated form
Retention index and fragmentation pattern review
Entomological sterol metabolism blocker
Unmetabolisable 7-oxo sterol
Species-specific sterol pathway interruption

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxocholesteryl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.